N-[3-(azepan-1-yl)-3-oxopropyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-7-6-11(15)13-8-4-2-3-5-9-13/h2-9H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECATOJFJLXRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of β-Alanine
The synthesis begins with β-alanine (3-aminopropionic acid), where the amine group is protected using tert-butoxycarbonyl (Boc) anhydride. This step prevents unwanted side reactions during subsequent amide formation. Typical conditions involve dissolving β-alanine in dichloromethane (DCM) with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, achieving yields of 85–90%.
Acid Chloride Formation
The protected Boc-β-alanine is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. This step proceeds quantitatively, as evidenced by the disappearance of the carboxylic acid peak in Fourier-transform infrared (FTIR) spectroscopy.
Amide Coupling with Azepane
The acid chloride reacts with azepane in the presence of triethylamine (TEA) in DCM at 0°C to room temperature. This forms Boc-protected 3-(azepan-1-yl)-3-oxopropylamide. Monitoring via attenuated total reflectance (ATR)-FTIR confirms amide bond formation (C=O stretch at ~1660 cm⁻¹). Yields range from 70–75% after purification.
Deprotection and Acetylation
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the primary amine. Subsequent acetylation with acetic anhydride in pyridine or TEA yields the final product. This two-step sequence achieves 90–95% deprotection efficiency and 80–85% acetylation yield.
Overall Yield : ~43% (multiplicative from five steps).
Coupling Reagent-Mediated Synthesis
Direct Amide Bond Formation
This method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Boc-β-alanine is reacted with azepane in dimethylformamide (DMF) at room temperature. The coupling efficiency exceeds 85%, bypassing the need for acid chloride intermediates.
Deprotection and Acetylation
Identical to Section 1.4, this route achieves comparable yields but reduces the number of steps, improving overall efficiency.
Overall Yield : ~58% (four steps).
Reductive Amination Pathway
Ketone Intermediate Preparation
3-Oxopropionaldehyde is condensed with azepane under acidic conditions to form 3-(azepan-1-yl)propanal. This intermediate is oxidized to 3-(azepan-1-yl)propanoic acid using Jones reagent.
Reductive Amination
The carboxylic acid is converted to an amine via a Curtius rearrangement or Hofmann degradation, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. Acetylation completes the synthesis.
Overall Yield : ~35% (low due to intermediate instability).
Solid-Phase Synthesis Approach
Resin Functionalization
Inspired by triazoloamide library synthesis, a Merrifield resin is functionalized with a Boc-protected aminopropyl linker. After deprotection, the free amine reacts with 3-(azepan-1-yl)propanoic acid using EDC/HOBt.
On-Resin Acetylation
The resin-bound intermediate is acetylated with acetic anhydride, followed by cleavage with TFA to release the product.
Overall Yield : ~50% (suitable for combinatorial applications).
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise Amidation | 5 | Boc₂O, SOCl₂, TEA | 43 | High purity, reliable | Lengthy, moderate yield |
| Coupling Reagent | 4 | EDC/HOBt, TFA | 58 | Fewer steps, scalable | Cost of coupling reagents |
| Reductive Amination | 6 | Jones reagent, NaBH₃CN | 35 | Novel route | Low yield, complex intermediates |
| Solid-Phase | 4 | Merrifield resin, EDC | 50 | High throughput, purity | Specialized equipment required |
Optimization and Scalability Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Features
The target compound differs from analogs in the Evidence by replacing aromatic substituents (e.g., 4-chlorophenyl, 3-nitrophenyl) with a non-aromatic azepane ring. Key comparisons include:
- Substituent Flexibility : Azepane’s cyclic amine allows for greater rotational freedom compared to rigid aromatic groups in compounds like N-[3-(4-Chlorophenyl)-1-(3-nitrophenyl)-3-oxopropyl]acetamide (3e) .
- Electron-Donating Effects : Azepane’s lone pair on nitrogen may influence reactivity differently than electron-withdrawing groups (e.g., nitro, chloro) in analogs .
Physical Properties
Notes:
- The target compound’s lower molecular weight reflects the absence of heavy aromatic substituents.
- Melting points for azepane derivatives are typically lower than aromatic analogs due to reduced crystallinity.
Spectroscopic Data
- ¹H NMR : Azepane protons are expected at δ 1.4–2.0 ppm (methylene groups) and δ 2.6–3.2 ppm (N-linked CH₂), contrasting with aromatic signals (δ 7.0–8.5 ppm) in analogs like 3e and 3n .
- ¹³C NMR : Carbonyl signals (acetamide and ketone) appear near δ 168–195 ppm , consistent with analogs .
- IR : Strong absorption bands for amide C=O (~1650 cm⁻¹) and ketone C=O (~1700 cm⁻¹) align with data for 3p and 3s .
Q & A
Basic: What are the optimal synthetic routes for N-[3-(azepan-1-yl)-3-oxopropyl]acetamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling azepane with a β-ketoacetamide precursor. Key steps include:
- Acylation : Reacting azepane with a β-keto acid chloride, followed by acetamide introduction via nucleophilic substitution.
- Condition Optimization : Temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for azepane:acid chloride) are critical for minimizing side reactions like over-acylation .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) ensures >95% purity .
Basic: How can NMR spectroscopy confirm the structural integrity of this compound?
Answer:
Key NMR markers include:
- ¹H NMR :
- δ 1.40–1.70 ppm (multiplet, azepane’s CH₂ groups).
- δ 2.10–2.20 ppm (singlet, acetamide’s CH₃).
- δ 3.20–3.50 ppm (multiplet, N-CH₂-CO protons adjacent to azepane) .
- ¹³C NMR :
- δ 169–172 ppm (amide carbonyl).
- δ 45–50 ppm (azepane’s N-CH₂) .
Discrepancies in integration or unexpected peaks (e.g., δ 5.40 ppm for unreacted intermediates) indicate impurities .
Basic: What oxidation and reduction pathways are relevant to N-substituted acetamide derivatives like this compound?
Answer:
- Oxidation : The azepane ring’s tertiary amine may undergo oxidation to form N-oxide derivatives, detectable via IR (≈1250 cm⁻¹, N-O stretch) .
- Reduction : The ketone group (3-oxopropyl) can be reduced to a secondary alcohol using NaBH₄, altering solubility and bioactivity .
- Mitigation : Stabilize reactive intermediates by maintaining inert atmospheres (N₂/Ar) during redox reactions .
Advanced: How should structural analogs be selected for comparative studies on biological activity?
Answer:
Prioritize analogs with:
- Core Modifications : Replace azepane with piperidine or morpholine to assess ring size effects on target binding .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 4-position of the aryl group to study electronic effects on receptor affinity .
- Bioisosteres : Substitute the acetamide with sulfonamide or urea to evaluate hydrogen-bonding interactions .
Advanced: How can contradictory data on azepane ring reactivity under varying pH be resolved?
Answer:
- Controlled Hydrolysis Studies : Monitor ring-opening at pH <3 (HCl) or pH >10 (NaOH) via LC-MS to identify degradation products (e.g., linear amines) .
- Kinetic Analysis : Use Arrhenius plots to compare activation energies of hydrolysis in buffered solutions (pH 2–12) .
- Computational Modeling : Density functional theory (DFT) predicts protonation states affecting ring stability .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with opioid receptors (e.g., μ-opioid receptor PDB:4DKL) .
- QSAR/QSPR : Quantitative structure-activity relationship models (e.g., CC-DPS) correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with Asp147 (μ-opioid receptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
